molecular formula C20H25N3OS B2804148 2-cyclohexyl-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide CAS No. 450340-30-4

2-cyclohexyl-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide

Cat. No.: B2804148
CAS No.: 450340-30-4
M. Wt: 355.5
InChI Key: DESWQOULPMMVGI-UHFFFAOYSA-N
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Description

2-cyclohexyl-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide is a complex organic compound with a unique structure that includes a cyclohexyl group, a methylphenyl group, and a thieno[3,4-c]pyrazol moiety

Preparation Methods

The synthesis of 2-cyclohexyl-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide typically involves multiple steps, starting with the preparation of the thieno[3,4-c]pyrazole core. This can be achieved through a series of cyclization reactions involving appropriate precursors. The cyclohexyl and methylphenyl groups are then introduced through substitution reactions. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity .

Chemical Reactions Analysis

2-cyclohexyl-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide can undergo various chemical reactions, including:

Scientific Research Applications

2-cyclohexyl-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-cyclohexyl-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide involves its interaction with specific molecular targets in the body. It may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

2-cyclohexyl-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-cyclohexyl-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3OS/c1-14-7-9-16(10-8-14)23-20(17-12-25-13-18(17)22-23)21-19(24)11-15-5-3-2-4-6-15/h7-10,15H,2-6,11-13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DESWQOULPMMVGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)CC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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